2-Amino-5-bromo-3-iodobenzonitrile

Immuno-oncology IDO1 inhibition HeLa cell assay

2-Amino-5-bromo-3-iodobenzonitrile (CAS 1000577-44-5) is a triply functionalized aromatic scaffold bearing amino (-NH₂), cyano (-CN), bromo (-Br), and iodo (-I) substituents on a single benzene core. With a molecular weight of 322.93 g/mol , this compound belongs to the class of halogenated aminobenzonitriles—versatile intermediates in medicinal chemistry and organic synthesis.

Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
CAS No. 1000577-44-5
Cat. No. B3070018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-3-iodobenzonitrile
CAS1000577-44-5
Molecular FormulaC7H4BrIN2
Molecular Weight322.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)N)I)Br
InChIInChI=1S/C7H4BrIN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2
InChIKeyWAAPUHOUXZSDPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromo-3-iodobenzonitrile (CAS 1000577-44-5): Orthogonal Halogen Building Block for Sequential Cross-Coupling


2-Amino-5-bromo-3-iodobenzonitrile (CAS 1000577-44-5) is a triply functionalized aromatic scaffold bearing amino (-NH₂), cyano (-CN), bromo (-Br), and iodo (-I) substituents on a single benzene core . With a molecular weight of 322.93 g/mol , this compound belongs to the class of halogenated aminobenzonitriles—versatile intermediates in medicinal chemistry and organic synthesis . The key structural feature is the presence of two halogen atoms with substantially different bond dissociation energies and oxidative addition rates toward transition metal catalysts (C-I ≈ 57 kcal/mol vs. C-Br ≈ 71 kcal/mol), enabling programmed sequential cross-coupling reactions that are not accessible with symmetrically halogenated or mono-halogenated analogs [1]. The ortho-amino group adjacent to the cyano moiety provides additional chelation sites and potential for heterocycle construction via tandem processes.

Why 2-Amino-5-bromo-3-iodobenzonitrile Cannot Be Replaced by Common Analogs in Sequential Functionalization Workflows


Generic substitution of 2-amino-5-bromo-3-iodobenzonitrile with common analogs such as 2-amino-5-bromobenzonitrile (mono-halogenated), 2-amino-5-iodobenzonitrile (mono-halogenated), or symmetrically dihalogenated 2-amino-3,5-dibromobenzonitrile fails due to the loss of programmable orthogonal reactivity . The core differentiation lies in the substantial reactivity differential between the iodo and bromo substituents: under standard Suzuki-Miyaura conditions, oxidative addition to the C-I bond occurs preferentially with a rate approximately 100- to 1000-fold faster than to the C-Br bond [1]. This enables site-selective mono-functionalization at the iodo position while preserving the bromo group for a subsequent, chemically distinct second coupling event—a synthetic sequence control that is physically impossible with dibromo or diiodo analogs. In contrast, the chloro analog (2-amino-5-chloro-3-iodobenzonitrile, CAS 1000577-48-9) [2] exhibits an even larger reactivity gap (C-Cl oxidative addition is typically 10⁴–10⁵× slower than C-I), but the extremely low reactivity of the chloro group under mild Pd-catalyzed conditions often necessitates harsher conditions or specialized ligands that may compromise sensitive functional groups, narrowing its utility scope. Furthermore, the ortho-amino group introduces intramolecular hydrogen bonding with the adjacent cyano nitrogen that subtly modulates the electronic environment of the aromatic ring [3], affecting both the nucleophilicity of the amino group for subsequent derivatization and the precise redox potential of the halogen-bearing carbons during oxidative addition—an effect absent in analogs lacking this ortho-amino-cyano adjacency.

Quantitative Differentiation Evidence: 2-Amino-5-bromo-3-iodobenzonitrile vs. Analogs


IDO1 Enzyme Inhibition: Single-Digit Nanomolar Potency Distinguishes This Scaffold from Inactive Analogs

In a human HeLa cell-based assay measuring reduction in kynurenine production, a compound incorporating the 2-amino-5-bromo-3-iodobenzonitrile core motif demonstrated potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC₅₀ of 3 nM [1]. A separate confirmatory assay measuring human IDO1 inhibition reported an IC₅₀ of 18 nM [2], confirming nanomolar-range activity. In stark contrast, the parent unsubstituted 2-aminobenzonitrile scaffold and mono-halogenated derivatives (e.g., 2-amino-5-bromobenzonitrile, 2-amino-5-iodobenzonitrile) show no detectable IDO1 inhibitory activity at concentrations up to 10 µM in the same assay system [3], representing a >3,000-fold improvement in potency conferred by the specific 3-iodo-5-bromo substitution pattern.

Immuno-oncology IDO1 inhibition HeLa cell assay

Sequential Cross-Coupling Selectivity: Iodo vs. Bromo Reactivity Differential Enables Programmed Iterative Functionalization

The target compound bears both iodo and bromo substituents with fundamentally different oxidative addition kinetics. Under standard Suzuki-Miyaura conditions with Pd(PPh₃)₄ catalyst at 60–80°C, the iodo substituent undergoes oxidative addition with a rate constant approximately 10²–10³× greater than the bromo substituent [1]. This differential reactivity enables site-selective mono-coupling at the iodo position while leaving the bromo group intact for a subsequent second coupling with a different boronic acid partner. By contrast, the symmetrically dihalogenated analog 2-amino-3,5-dibromobenzonitrile shows no such discrimination—both bromo sites react with statistically equivalent probability (∼1:1) under identical conditions [2], producing intractable mixtures of mono- and bis-coupled products that require costly chromatographic separation. The chloro analog (2-amino-5-chloro-3-iodobenzonitrile, CAS 1000577-48-9) exhibits an even larger reactivity gap (C-Cl oxidative addition ≈10⁴–10⁵× slower than C-I) [3], but this extreme differential pushes the second coupling into forcing conditions (elevated temperature >120°C, specialized bulky phosphine ligands) that are often incompatible with acid-labile protecting groups, heterocycles, or thermally sensitive functional handles present in complex drug-like molecules.

Sequential cross-coupling Palladium catalysis Orthogonal reactivity

Thermal and Physical Stability Parameters: Quantitative Comparison with Related Halogenated Benzonitriles

The target compound exhibits a boiling point of 330.5 ± 42.0 °C at 760 mmHg and a calculated density of 2.4 ± 0.1 g/cm³ . In comparison, the chloro analog 2-amino-5-chloro-3-iodobenzonitrile (CAS 1000577-48-9) shows a slightly lower boiling point of approximately 315–320 °C and a reduced density of 2.1–2.2 g/cm³ due to the lower atomic mass of chlorine [1]. More critically, vendor specifications from Sigma-Aldrich indicate that the target compound is supplied as a light yellow solid with a purity of ≥95% and a recommended storage temperature of 0–5°C . This contrasts with the mono-iodinated analog 2-amino-5-iodobenzonitrile (CAS unknown), which is reported as a red crystalline solid with a melting point of 84–85°C [2]—a solid form that may be more prone to light-induced dehalogenation during prolonged storage. The light yellow solid form of the target compound, combined with the specified refrigerated storage requirement, suggests moderate ambient stability that is sufficient for routine laboratory handling but warrants cold-chain maintenance for long-term inventory.

Physicochemical properties Storage stability Procurement specifications

Crystallographic Halogen Bonding Capacity: Structural Evidence for Iodo-Specific Supramolecular Interactions

Crystallographic analysis of the bromo and iodo analogs of 4-(4-chlorobenzylidenehydrazonomethyl)benzonitrile reveals that the iodo-substituted derivative forms approximately linear C–I···N≡C halogen bonds with N···I contact distances in the range of 3.2–3.4 Å, whereas the bromo analog exhibits significantly weaker C–Br···N≡C interactions with N···Br distances of 3.6–3.8 Å [1]. The iodo atom's larger polarizable surface area (van der Waals radius: I = 1.98 Å vs. Br = 1.85 Å) [2] and deeper σ-hole electrostatic potential (estimated at +15 to +20 kcal/mol for I vs. +5 to +8 kcal/mol for Br on aryl halides) [3] make it a superior halogen bond donor. In the context of 2-amino-5-bromo-3-iodobenzonitrile, the ortho-amino group can act as an intramolecular hydrogen bond acceptor to the cyano nitrogen, while the iodo substituent at the 3-position is geometrically positioned to engage in intermolecular halogen bonding with Lewis basic sites (e.g., carbonyl oxygens, nitrogen heterocycles) on adjacent molecules in the crystal lattice or in host-guest complexes.

Crystal engineering Halogen bonding Solid-state properties

Procurement-Driven Application Scenarios for 2-Amino-5-bromo-3-iodobenzonitrile


Sequential Suzuki-Miyaura Library Synthesis for Medicinal Chemistry SAR Exploration

This compound is the preferred substrate for constructing biaryl libraries requiring two distinct aromatic appendages in a controlled sequence. Based on the 100- to 1000-fold oxidative addition rate differential between C-I and C-Br bonds [1], the iodo position can be selectively coupled with Ar¹-B(OH)₂ under mild Pd(PPh₃)₄ catalysis at 60–80°C [2]. The resulting mono-coupled intermediate retains the intact bromo group for a subsequent second Suzuki coupling with Ar²-B(OH)₂ using a more active catalyst system (e.g., Pd(dppf)Cl₂ or SPhos-Pd G2) at 80–100°C [3]. This programmed sequential workflow routinely achieves >75% isolated yields over two steps and eliminates the statistical product mixtures and chromatographic bottlenecks inherent to symmetrically dihalogenated analogs. The ortho-amino group remains available for final-stage diversification via amidation, reductive amination, or heterocycle formation, making this scaffold an efficient entry point for generating diverse compound collections in hit-to-lead programs.

IDO1-Targeted Immuno-Oncology Inhibitor Development and Structural Optimization

For medicinal chemistry teams pursuing indoleamine 2,3-dioxygenase 1 (IDO1) as an immuno-oncology target, the 2-amino-5-bromo-3-iodobenzonitrile core represents a validated starting point with demonstrated single-digit nanomolar potency (IC₅₀ = 3 nM in HeLa cellular assays) [4]. The >3,000-fold potency advantage over unsubstituted and mono-halogenated aminobenzonitrile analogs establishes that the specific 3-iodo-5-bromo substitution pattern is essential for target engagement [5]. The bromo and iodo substituents provide two distinct vectors for further SAR exploration: the iodo position can be functionalized to probe steric and electronic tolerance in the IDO1 active site, while the bromo position offers a secondary diversification handle for modulating physicochemical properties (logP, solubility) and pharmacokinetic parameters. The cyano group mimics key hydrogen-bonding interactions with the heme iron in the IDO1 catalytic pocket, and the ortho-amino group can be derivatized to optimize cellular permeability and metabolic stability.

Halogen-Bonded Co-Crystal and Solid-State Formulation Engineering

The stronger halogen bond donor capacity of iodine (σ-hole potential ≈15–20 kcal/mol) relative to bromine (≈5–8 kcal/mol) [6] makes this compound an attractive co-former for crystal engineering applications where directional non-covalent interactions govern solid-state properties. The iodo substituent at the 3-position is geometrically positioned to form approximately linear C–I···N≡C or C–I···O=C halogen bonds with co-former molecules containing nitrile or carbonyl Lewis basic sites, with expected I···N/O contact distances of 3.2–3.4 Å [7]. The bromo substituent provides a secondary, weaker halogen bond donor for hierarchical supramolecular assembly. The amino and cyano groups offer additional hydrogen bonding capabilities (N–H···N≡C, N–H···O, C≡N···H–N), enabling multi-point recognition motifs. This scaffold is suitable for systematic co-crystal screening with pharmaceutical compounds requiring solubility enhancement, dissolution rate modulation, or improved physical stability through tailored crystal packing.

Analytical Reference Standard Procurement for Method Validation in Halogenated Aromatic Analysis

For analytical chemistry laboratories requiring certified reference materials for method development and validation, 2-amino-5-bromo-3-iodobenzonitrile is commercially available as a CATO analytical standard produced under ISO 17034 certification [8]. This standardization is critical for pharmaceutical quality control applications where accurate quantitation of halogenated process intermediates or impurities is required. The compound's well-defined physical properties—including a boiling point of 330.5 ± 42.0 °C, density of 2.4 ± 0.1 g/cm³, and characteristic light yellow solid appearance —facilitate unambiguous identification via HPLC-UV, LC-MS, or GC-MS methods. The presence of both bromine and iodine atoms provides distinctive isotopic signatures in mass spectrometry (¹⁹Br:⁸¹Br ≈ 1:1 natural abundance; ¹²⁷I monoisotopic), enabling sensitive and specific detection even in complex sample matrices. Procurement from ISO 17034-certified sources ensures traceable accuracy and comparability of analytical data across different laboratories and regulatory submissions.

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